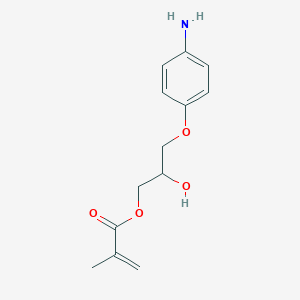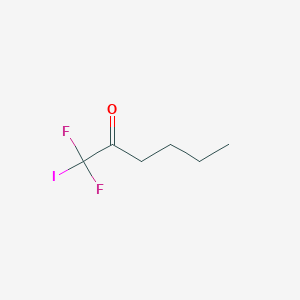
2-Hexanone, 1,1-difluoro-1-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C6H10F2IO It is a derivative of hexanone, where two fluorine atoms and one iodine atom are substituted at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1,1-difluoro-1-iodo- typically involves the halogenation of hexanone. One common method is the reaction of hexanone with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Hexanone, 1,1-difluoro-1-iodo- may involve a continuous flow process where hexanone is reacted with iodine and a fluorinating agent in a reactor. The product is then purified using distillation or chromatography techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted hexanones or hexanols.
Oxidation: Formation of hexanoic acid or other oxidized products.
Reduction: Formation of hexanol or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Hexanone, 1,1-difluoro-1-iodo- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 1,1-difluoro-1-iodo- involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition or substitution reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hexanone, 1,1-difluoro-1-chloro-
- 2-Hexanone, 1,1-difluoro-1-bromo-
- 2-Hexanone, 1,1-difluoro-1-fluoro-
Uniqueness
2-Hexanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
150542-09-9 |
|---|---|
Fórmula molecular |
C6H9F2IO |
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
1,1-difluoro-1-iodohexan-2-one |
InChI |
InChI=1S/C6H9F2IO/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |
Clave InChI |
HUPPJGUJPSUJBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(F)(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


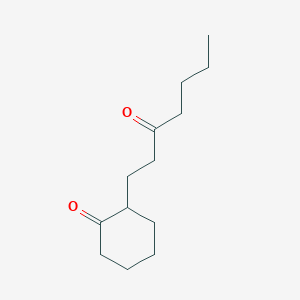

![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
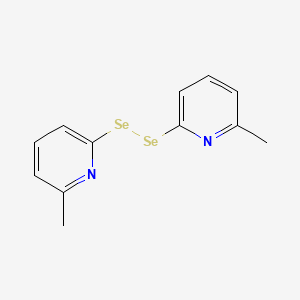

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
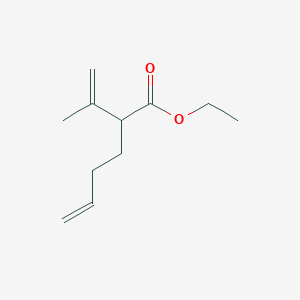
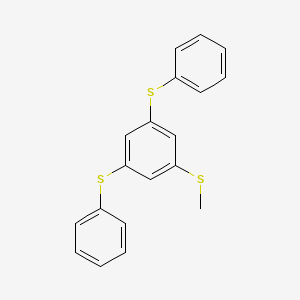
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
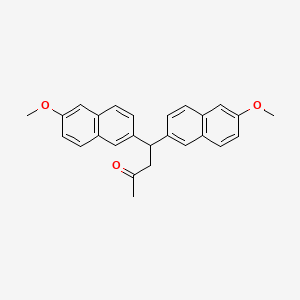

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

